5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C8H6F2N2S |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
5,6-difluoro-2-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C8H6F2N2S/c1-13-8-11-6-2-4(9)5(10)3-7(6)12-8/h2-3H,1H3,(H,11,12) |
InChI Key |
WRNREBSNEJYGGM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC(=C(C=C2N1)F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole typically involves multi-step reactions designed to optimize yield and purity. Key steps include:
- Condensation Reaction : The benzimidazole core is formed by condensing an o-phenylenediamine derivative with a suitable carboxylic acid or aldehyde under acidic or catalytic conditions. This step is crucial for constructing the heterocyclic scaffold.
- Fluorination : Introduction of fluorine atoms at the 5 and 6 positions is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Thiomethylation : A methylthio group is added through nucleophilic substitution using reagents like methylthiol or dimethyl disulfide.
Specific Synthetic Pathways
Below are detailed preparation methods derived from various studies:
Method A: Direct Substitution Approach
- Starting Material : Begin with 5,6-difluoro-o-phenylenediamine.
- Reaction Conditions :
- React with methylthiol in the presence of a base such as sodium hydroxide.
- Solvent: Methanol or ethanol.
- Temperature: 60–80°C.
- Outcome :
- Formation of the target compound with moderate yields (60–75%).
- Purity confirmed via NMR and IR spectroscopy.
Method B: Radical Cyclization
- Starting Material : Use α,α-difluorophenylacetic acid as the fluorine donor.
- Reaction Mechanism :
- Radical cascade cyclization facilitated by a decarboxylative coupling reaction.
- Base-free and metal-free conditions enhance functional group tolerance.
- Advantages :
- High yield (80–90%).
- Environmentally friendly due to reduced use of hazardous reagents.
Optimization Parameters
To maximize efficiency, key reaction parameters were optimized:
- Temperature Control : Maintaining precise temperatures during fluorination and thiomethylation enhances product stability.
- Catalyst Selection : Acidic catalysts like trifluoroacetic acid improve cyclization rates.
- Solvent Choice : Polar solvents such as dimethylformamide (DMF) or acetonitrile facilitate better solubility of reactants.
Below is a summary of preparation methods and their outcomes:
| Method | Starting Material | Reaction Type | Yield (%) | Advantages |
|---|---|---|---|---|
| Direct Substitution | 5,6-difluoro-o-phenylenediamine | Nucleophilic substitution | 60–75 | Simple setup |
| Radical Cyclization | α,α-difluorophenylacetic acid | Decarboxylative coupling | 80–90 | High yield, eco-friendly |
| Microwave-Assisted | o-phenylenediamine derivatives | Microwave irradiation | Up to 99 | Rapid synthesis, energy-efficient |
Research Findings
Studies have demonstrated that the presence of electron-withdrawing fluorine atoms enhances nucleophilicity at specific sites, facilitating efficient thiomethylation. Spectroscopic analyses (e.g., NMR, IR) confirm the structural integrity and purity post-synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic conditions are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The methylthio group can also contribute to the compound’s overall lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Fluorine vs. Chlorine Substituents :
- Fluorine atoms (as in the target compound) improve metabolic stability and reduce hepatotoxicity compared to chlorine analogs . Chlorinated derivatives, however, exhibit superior antimicrobial activity due to stronger electron-withdrawing effects .
- Example: 5,6-Dichloro-2-(methylthio)-1H-benzo[d]imidazole shows MIC values <3.90 μM against Candida spp., comparable to fluconazole .
Methylthio (-SMe) vs. Other Groups :
- The methylthio group increases lipophilicity (logP ~2.5) compared to hydroxyl (-OH) or methoxy (-OMe) groups, enhancing cellular uptake .
- In contrast, 2-(4-fluorophenyl) derivatives (e.g., compound 9 in ) exhibit stronger hydrogen-bonding interactions with GABA-A receptors, making them potent allosteric modulators .
Position of Fluorination :
Key Observations:
- Metabolic Stability: Fluorination at positions 5 and 6 (target compound) reduces oxidative metabolism in hepatic microsomes compared to non-fluorinated analogs .
- Synthetic Accessibility : The target compound is synthesized in high yield (~85%) using straightforward methylation steps, whereas 4-fluorophenyl derivatives require transition-metal catalysis .
Biological Activity
5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family. Its structure features a benzimidazole ring with two fluorine atoms at the 5 and 6 positions and a methylthio group at the 2 position. This compound has attracted attention due to its potential biological activities, including anticonvulsant, antimicrobial, and anticancer properties.
- Molecular Formula : CHFNS
- Molecular Weight : Approximately 202.21 g/mol
- Functional Groups : Benzimidazole moiety, fluorine substituents, and methylthio group.
The chemical reactivity of this compound can be attributed to its functional groups, allowing it to participate in various nucleophilic substitution reactions. The presence of fluorine enhances electrophilicity, increasing reactivity towards nucleophiles.
Research indicates that 5,6-difluoro-2-(methylthio)-1H-benzo[d]imidazole interacts with multiple molecular targets:
- Enzymatic Interactions : It targets enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Receptor Binding : Molecular docking studies suggest potential interactions with GABA receptors, which are critical for neuronal excitability modulation. This interaction may underlie its anticonvulsant properties.
- Cellular Pathways : The compound interferes with pathways related to cell proliferation and apoptosis, indicating potential anticancer activity.
Anticonvulsant Activity
Studies have shown that derivatives of benzimidazole, including 5,6-difluoro-2-(methylthio)-1H-benzo[d]imidazole, exhibit significant anticonvulsant properties. Molecular docking studies suggest that this compound may effectively bind to GABA receptors, enhancing its potential as an anticonvulsant agent.
Antimicrobial Activity
Similar compounds within the benzimidazole class have demonstrated antimicrobial activity against various bacterial strains. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
Research indicates that 5,6-difluoro-2-(methylthio)-1H-benzo[d]imidazole may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2. This dual action suggests a robust mechanism for inducing cell death in malignant cells .
Study on GABA Receptor Interaction
In a study focusing on the interaction of benzimidazole derivatives with GABA receptors, it was found that 5,6-difluoro-2-(methylthio)-1H-benzo[d]imidazole exhibited a binding affinity comparable to known anticonvulsants. This study employed molecular docking techniques to elucidate binding interactions and predict pharmacological efficacy in vivo.
Anticancer Efficacy in HepG2 Cells
Another investigation assessed the effects of this compound on HepG2 liver cancer cells. Treatment with 5,6-difluoro-2-(methylthio)-1H-benzo[d]imidazole resulted in significant cell cycle arrest at the G1 phase. Flow cytometry analysis revealed an increase in G0-G1 phase cells from 52.39% (control) to 72.13% (treated), indicating potent antiproliferative activity .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole | Structure | Anticonvulsant, Antimicrobial, Anticancer |
| 6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole | Structure | Limited activity due to lack of methylthio group |
| Other Benzimidazole Derivatives | Structure | Varied activities including antiviral and kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
